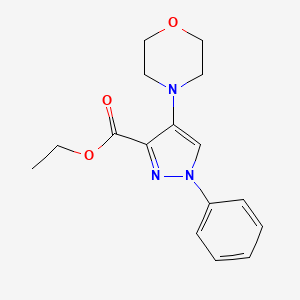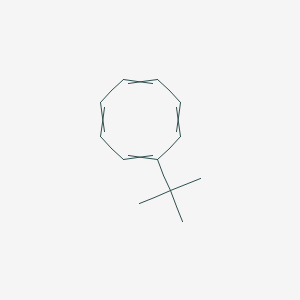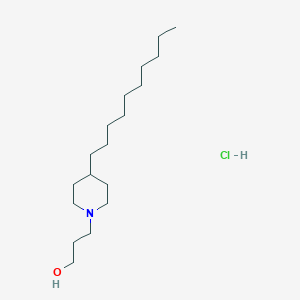![molecular formula C6H7Cl2N5O4S B14589722 {[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid CAS No. 61326-69-0](/img/structure/B14589722.png)
{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazine ring substituted with chloro groups and an ethylcarbamoyl sulfamic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid typically involves the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine to form an intermediate, which is then reacted with sulfamic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction and ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
化学反应分析
Types of Reactions
{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups on the triazine ring can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and acids or bases for hydrolysis. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while hydrolysis can lead to the formation of simpler organic compounds.
科学研究应用
{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of {[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal biological processes, leading to the compound’s antimicrobial and antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit key enzymes and disrupt cellular functions.
相似化合物的比较
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of {[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid.
Ethylcarbamoyl sulfamic acid: Another related compound with similar functional groups.
Other Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Uniqueness
What sets this compound apart is its unique combination of a triazine ring with chloro substituents and an ethylcarbamoyl sulfamic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
61326-69-0 |
|---|---|
分子式 |
C6H7Cl2N5O4S |
分子量 |
316.12 g/mol |
IUPAC 名称 |
2-(4,6-dichloro-1,3,5-triazin-2-yl)ethylcarbamoylsulfamic acid |
InChI |
InChI=1S/C6H7Cl2N5O4S/c7-4-10-3(11-5(8)12-4)1-2-9-6(14)13-18(15,16)17/h1-2H2,(H2,9,13,14)(H,15,16,17) |
InChI 键 |
GLIRNLVGSHFNPP-UHFFFAOYSA-N |
规范 SMILES |
C(CNC(=O)NS(=O)(=O)O)C1=NC(=NC(=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



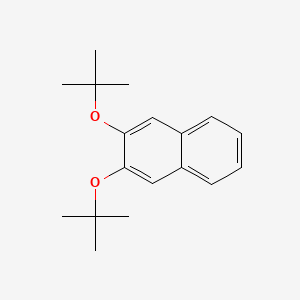
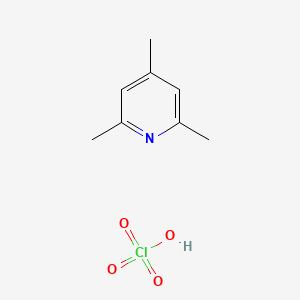
![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
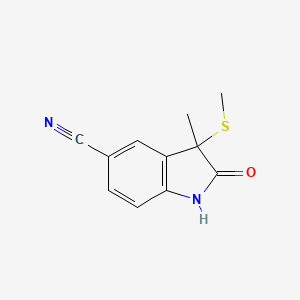

![3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14589663.png)
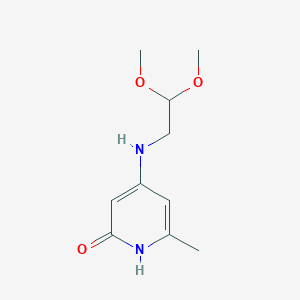
![N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B14589680.png)
propanedioate](/img/structure/B14589698.png)
